4-(2-Bromo-5-cyclohexyl-3-hydroxypent-1-en-1-yl)hexahydro-2h-cyclopenta[b]furan-2,5-diol
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Overview
Description
4-(2-Bromo-5-cyclohexyl-3-hydroxy-1-penten-1-yl)hexahydro-2H-cyclopenta[b]furan-2,5-diol is a complex organic compound characterized by its unique structure, which includes a bromine atom, a cyclohexyl group, and multiple hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromo-5-cyclohexyl-3-hydroxy-1-penten-1-yl)hexahydro-2H-cyclopenta[b]furan-2,5-diol typically involves multiple steps, starting from readily available starting materials. One common approach is to use a cyclohexyl derivative and introduce the bromine atom through a bromination reaction. The hydroxyl groups can be introduced through selective hydroxylation reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromo-5-cyclohexyl-3-hydroxy-1-penten-1-yl)hexahydro-2H-cyclopenta[b]furan-2,5-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while substitution of the bromine atom can introduce new functional groups into the molecule .
Scientific Research Applications
4-(2-Bromo-5-cyclohexyl-3-hydroxy-1-penten-1-yl)hexahydro-2H-cyclopenta[b]furan-2,5-diol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used to study the effects of specific functional groups on biological activity.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Bromo-5-cyclohexyl-3-hydroxy-1-penten-1-yl)hexahydro-2H-cyclopenta[b]furan-2,5-diol involves its interaction with specific molecular targets. The bromine atom and hydroxyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Cyclohexyl derivatives: Compounds with similar cyclohexyl groups but different functional groups.
Brominated compounds: Compounds with bromine atoms but different core structures.
Hydroxylated compounds: Compounds with multiple hydroxyl groups but different overall structures.
Uniqueness
4-(2-Bromo-5-cyclohexyl-3-hydroxy-1-penten-1-yl)hexahydro-2H-cyclopenta[b]furan-2,5-diol is unique due to its combination of a bromine atom, cyclohexyl group, and multiple hydroxyl groups.
Properties
Molecular Formula |
C18H29BrO4 |
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Molecular Weight |
389.3 g/mol |
IUPAC Name |
4-[(Z)-2-bromo-5-cyclohexyl-3-hydroxypent-1-enyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-2,5-diol |
InChI |
InChI=1S/C18H29BrO4/c19-14(15(20)7-6-11-4-2-1-3-5-11)8-12-13-9-18(22)23-17(13)10-16(12)21/h8,11-13,15-18,20-22H,1-7,9-10H2/b14-8- |
InChI Key |
VUGKYGPJUXNQSS-ZSOIEALJSA-N |
Isomeric SMILES |
C1CCC(CC1)CCC(/C(=C/C2C3CC(OC3CC2O)O)/Br)O |
Canonical SMILES |
C1CCC(CC1)CCC(C(=CC2C3CC(OC3CC2O)O)Br)O |
Origin of Product |
United States |
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